Ethyl 2,3-dibromo-4,6-difluorophenylacetate
Description
Ethyl 2,3-dibromo-4,6-difluorophenylacetate (CAS 1803783-42-7) is a halogenated aromatic ester characterized by bromine and fluorine substituents at the 2,3- and 4,6-positions of the phenyl ring, respectively. The compound belongs to the class of intermediates and aromatic compounds, as noted in chemical classification databases . Its molecular formula, C10H8Br2F2O2, reflects a structurally complex arrangement where bromine and fluorine atoms influence both electronic and steric properties. Such halogenated esters are critical in synthetic organic chemistry, often serving as precursors for pharmaceuticals, agrochemicals, or materials science applications due to their reactivity and stability under diverse conditions .
Properties
IUPAC Name |
ethyl 2-(2,3-dibromo-4,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-6(13)4-7(14)10(12)9(5)11/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIHZUSZPCNVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dibromo-4,6-difluorophenylacetate typically involves the bromination and fluorination of ethyl phenylacetate. The process begins with the bromination of ethyl phenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 3 positions of the aromatic ring. The subsequent fluorination is achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 4 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dibromo-4,6-difluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butoxy groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce sulfonic or nitro groups onto the aromatic ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atoms to hydrogen.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields ethyl 2,3-dimethoxy-4,6-difluorophenylacetate, while oxidation with potassium permanganate produces 2,3-dibromo-4,6-difluorobenzoic acid.
Scientific Research Applications
Ethyl 2,3-dibromo-4,6-difluorophenylacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dibromo-4,6-difluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the aromatic ring can form strong interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. For example, its potential antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl 2,3-dibromo-4,6-difluorophenylacetate, a comparative analysis with structurally or functionally analogous compounds is essential. Below, we examine two categories: halogenated aromatic esters and brominated phenolic derivatives.
Comparison with Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
This compound (C12H15FO4) shares the ethyl ester backbone but substitutes bromine with methoxy (-OMe) groups at the 2,6-positions and retains a single fluorine atom at the 4-position . Key differences include:
- Substituent Effects : Methoxy groups are electron-donating, enhancing ring activation for electrophilic substitution, whereas bromine and fluorine are electron-withdrawing, deactivating the ring and directing reactivity to specific positions.
- Molecular Weight and Polarity : The absence of bromine reduces molecular weight (C12H15FO4 vs. C10H8Br2F2O2), making the methoxy derivative less dense. Methoxy groups also increase hydrophilicity compared to halogens.
- Applications : Both compounds serve as intermediates, but the methoxy variant may be preferred in pharmaceutical synthesis due to its lower steric hindrance and compatibility with nucleophilic reactions .
Comparison with Brominated Phenolic Derivatives from Marine Sources
Marine-derived bromophenols, such as 2,3-dibromo-4,5-dihydroxybenzylaldehyde (C7H5Br2O3), share the 2,3-dibromo substitution pattern but feature hydroxyl (-OH) and aldehyde (-CHO) functional groups instead of an ester . Notable contrasts include:
- Polarity and Solubility: Hydroxyl and aldehyde groups render marine bromophenols highly polar, favoring aqueous solubility, whereas the ester group in this compound enhances organic-phase compatibility.
- Biological Activity: Marine bromophenols exhibit antioxidant and antimicrobial properties due to phenolic hydroxyls , while the fluorinated ester’s bioactivity (if any) likely stems from halogen-mediated enzyme inhibition or metabolic stability.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: this compound’s bromine atoms facilitate nucleophilic aromatic substitution, while fluorine enhances thermal and oxidative stability. This contrasts with marine bromophenols, where hydroxyl groups favor hydrogen bonding and metal chelation .
- Synthetic Utility : The compound’s halogen density makes it valuable for synthesizing polyhalogenated aromatics, whereas methoxy-substituted analogs are more suited for milder reaction conditions .
- Biological Potential: While marine bromophenols are explored for drug leads , this compound’s ester group may limit bioavailability, necessitating structural optimization for therapeutic use.
Biological Activity
Ethyl 2,3-dibromo-4,6-difluorophenylacetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H8Br2F2O2. Its structure features bromine and fluorine atoms on the aromatic ring, which are critical for its biological activity. The compound is synthesized through a series of bromination and fluorination reactions on ethyl phenylacetate, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The presence of halogen atoms allows the compound to disrupt bacterial cell membranes or inhibit essential enzymes involved in microbial metabolism. This disruption can lead to cell death or growth inhibition.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. Its mechanism might involve the modulation of signaling pathways associated with cell proliferation and survival.
Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains; potential to disrupt cell membranes. | |
| Anticancer | Induces apoptosis in specific cancer cell lines; modulates growth factor signaling pathways. | |
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes in pathogens and tumor cells. |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as an antibacterial agent.
- Cancer Cell Studies : In vitro experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound triggers apoptosis through caspase activation pathways.
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated phenylacetates to understand its unique properties:
| Compound Name | Halogen Substituents | Biological Activity |
|---|---|---|
| Ethyl 2,3-Dibromo-4,6-Dichlorophenylacetate | Chlorine | Moderate antimicrobial activity |
| Ethyl 2,3-Dibromo-4,6-Diiodophenylacetate | Iodine | Reduced reactivity; lower biological activity |
| Ethyl 2,3-Dichloro-4,6-Difluorophenylacetate | Chlorine | Similar anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
